N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine
Overview
Description
N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine is a useful research compound. Its molecular formula is C15H27N3 and its molecular weight is 249.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photolytic Applications
N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine and related compounds have been studied for their unique photochemical properties. One study demonstrated the generation of a benzyl cation with a low-energy triplet state upon photolysis of related compounds in alcoholic solvents, indicating potential applications in photochemistry (Perrotta, Winter, & Falvey, 2011).
Structural Analysis and Synthesis
Research has been conducted on the crystal structure of compounds structurally similar to this compound, providing insights into their molecular design and potential applications in materials science (Engman, Wojton, Oleksyn, & Ṡliwiński, 2004).
Nanotechnology and Material Science
This compound derivatives have been explored in nanotechnology, particularly in the novel recovery of nano-structured ceria (CeO2) from Ce(III)-benzoxazine dimer complexes. This indicates potential applications in nanomaterial synthesis and engineering (Veranitisagul et al., 2011).
Organic Synthesis and Chemistry
These compounds have been utilized in various organic synthesis processes, such as the preparation of conjugate dimers and charge-transfer complexes, showcasing their versatility in organic chemistry (Rodríguez, Lafuente, Martín-Villamil, & Martinez‐Alcazar, 2001).
Applications in Antibacterial Research
Some derivatives of this compound have shown promise as potent bacterial biofilm and enzyme inhibitors, indicating potential applications in antibacterial research and drug development (Mekky & Sanad, 2020).
Challenges in Methylation Resistance
The methylation resistance of certain derivatives of this compound has been studied, highlighting the challenges and peculiarities in the chemical behavior of these compounds (ChisholmDanielle, McDonaldRobert, & Scott, 2011).
Reactivity and Coordination Chemistry
Research has also delved into the reactivity and coordination chemistry of (dimethylamino)methyl-substituted triarylphosphanes, exploring their potential in complex formation and as catalysts in various chemical reactions (Kreiter et al., 2006).
Properties
IUPAC Name |
1-[3,5-bis[(dimethylamino)methyl]phenyl]-N,N-dimethylmethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3/c1-16(2)10-13-7-14(11-17(3)4)9-15(8-13)12-18(5)6/h7-9H,10-12H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTGJMPFHKALGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC(=CC(=C1)CN(C)C)CN(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178121 | |
Record name | N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23539-76-6 | |
Record name | N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023539766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC67459 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67459 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(3,5-Bis((dimethylamino)methyl)benzyl)-N,N-dimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90178121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3,5-BIS((DIMETHYLAMINO)METHYL)BENZYL)-N,N-DIMETHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1DA2M1VHJ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.